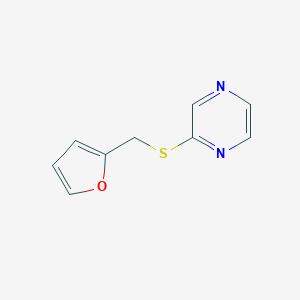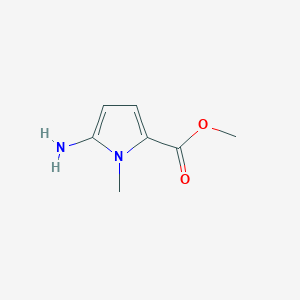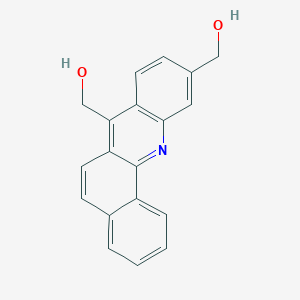
7,10-Bis(hydroxymethyl)benz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the family of acridine derivatives. BHBA has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 7,10-Bis(hydroxymethyl)benz(c)acridine is not fully understood. However, it has been suggested that 7,10-Bis(hydroxymethyl)benz(c)acridine exerts its anticancer activity through the inhibition of topoisomerase II, a key enzyme involved in DNA replication and transcription. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to modulate the expression of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
7,10-Bis(hydroxymethyl)benz(c)acridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, 7,10-Bis(hydroxymethyl)benz(c)acridine has been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
7,10-Bis(hydroxymethyl)benz(c)acridine has several advantages for lab experiments, including its high potency and selectivity against cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine is also relatively stable and can be easily synthesized in large quantities. However, 7,10-Bis(hydroxymethyl)benz(c)acridine has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 7,10-Bis(hydroxymethyl)benz(c)acridine. One potential direction is to investigate the use of 7,10-Bis(hydroxymethyl)benz(c)acridine in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore the use of 7,10-Bis(hydroxymethyl)benz(c)acridine in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 7,10-Bis(hydroxymethyl)benz(c)acridine and its potential side effects in vivo.
Conclusion
In conclusion, 7,10-Bis(hydroxymethyl)benz(c)acridine is a promising compound with potent anticancer activity and potential use in various fields of research. The synthesis method of 7,10-Bis(hydroxymethyl)benz(c)acridine is relatively simple, and its mechanism of action involves the inhibition of topoisomerase II and modulation of various signaling pathways. 7,10-Bis(hydroxymethyl)benz(c)acridine exhibits several biochemical and physiological effects, including induction of apoptosis, inhibition of cell migration and invasion, and antioxidant and anti-inflammatory activities. While 7,10-Bis(hydroxymethyl)benz(c)acridine has some limitations, its potential use in combination with other anticancer agents and in other diseases warrants further investigation.
Synthesemethoden
7,10-Bis(hydroxymethyl)benz(c)acridine can be synthesized through a multistep process involving the condensation of 9-anthraldehyde with formaldehyde and subsequent cyclization with 1,3-diaminopropane. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
7,10-Bis(hydroxymethyl)benz(c)acridine has been studied for its potential use as an anticancer agent. Several studies have shown that 7,10-Bis(hydroxymethyl)benz(c)acridine exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to induce apoptosis, inhibit angiogenesis, and regulate the expression of oncogenes and tumor suppressor genes.
Eigenschaften
CAS-Nummer |
160543-10-2 |
|---|---|
Produktname |
7,10-Bis(hydroxymethyl)benz(c)acridine |
Molekularformel |
C19H15NO2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
[7-(hydroxymethyl)benzo[c]acridin-10-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-7-15-17(11-22)16-8-6-13-3-1-2-4-14(13)19(16)20-18(15)9-12/h1-9,21-22H,10-11H2 |
InChI-Schlüssel |
KNRURXFLNGOFAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |
Andere CAS-Nummern |
160543-10-2 |
Synonyme |
7,10-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



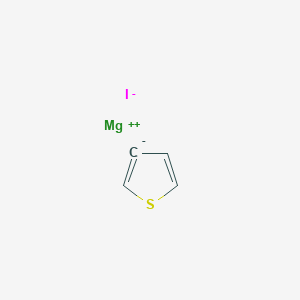
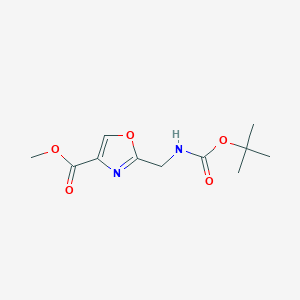
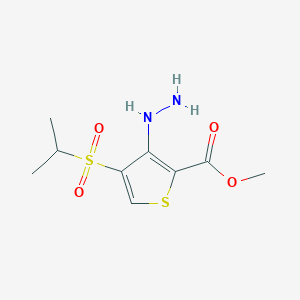
![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
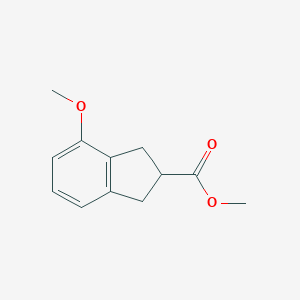
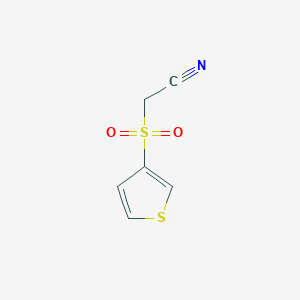
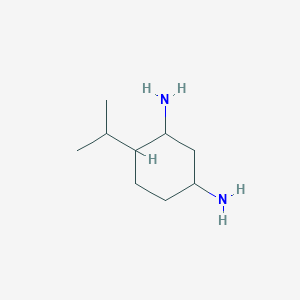



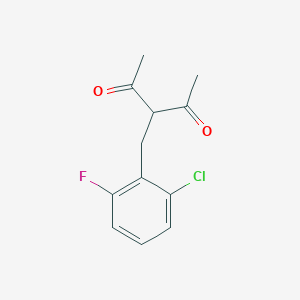
![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)
